Estrazinol
Description
Structure
3D Structure
Properties
CAS No. |
5941-36-6 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol |
InChI |
InChI=1S/C20H25NO2/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18/h1,5-6,13,17-18,22H,7-12H2,2-3H3/t17-,18-,19+,20+/m1/s1 |
InChI Key |
NTHOJXSFNBUDMY-ZRNYENFQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC |
Canonical SMILES |
CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Estrazinol and Its Structural Variants
Comprehensive Analysis of Estrazinol Total Synthesis
The total synthesis of this compound involves the construction of its characteristic tetracyclic framework. While specific detailed synthetic routes can vary, approaches analogous to well-known steroid syntheses have been employed.
Detailed Reaction Mechanisms and Pathways (e.g., Torgov-Smith Analogies)
The synthesis of this compound (referred to as compound 22 in some literature) bears at least formal similarity to the Torgov-Smith steroid total synthesis sequence tacir.probeilstein-journals.org. This analogy highlights a strategy for constructing the steroid core through a series of cyclization and functionalization steps.
A key sequence analogous to the Torgov-Smith method involves the reaction of a suitably substituted phenethylamine (B48288) derivative with a cyclic dione. In the context of an 8-aza-analogue of estrone (B1671321), a sequence described includes the acylation of a phenethylamine (9) with acryloyl chloride to yield an amide (16) tacir.probeilstein-journals.org. Subsequent Michael addition of dimethylamine (B145610) followed by Bischler-Napieralski cyclo-dehydration furnishes a dihydroisoquinoline (17) tacir.probeilstein-journals.org. The reaction of this heterocycle with 2-methylcyclopentane-1,3-dione in the presence of pyridine (B92270) leads directly to a tetracyclic intermediate (20) tacir.probeilstein-journals.org. This transformation likely proceeds through the formation of an olefin by elimination of dimethylamine, followed by Michael addition of the anion from the cyclopentanedione and subsequent cyclization via reaction of the enamine nitrogen with a carbonyl group tacir.probeilstein-journals.org.
For this compound itself, a similar strategy involving the construction of the characteristic ring system is employed, culminating in a tetracyclic intermediate that is then further elaborated. The final step in one described synthesis of this compound (22) involves the reaction of a tetracyclic intermediate (20) with lithium acetylide tacir.probeilstein-journals.org.
Stereocontrol and Diastereoselectivity in this compound Elaboration
Stereochemical control is paramount in the synthesis of steroids and their analogs due to the presence of multiple chiral centers. In the synthesis route analogous to the Torgov-Smith sequence, a catalytic reduction step is crucial for establishing the correct stereochemistry of the ring junctions. Catalytic reduction of the tetracyclic intermediate (20) leads to the stereoselective introduction of hydrogen at both C-9 and C-14 from the α face tacir.probeilstein-journals.org. The flatness of the intermediate, except for the methyl group at C-13, is suggested to influence the adsorption to the catalyst, leading to this observed stereochemistry tacir.probeilstein-journals.org.
General strategies for achieving stereocontrol in steroid synthesis, which can be relevant to this compound, include the use of specific catalysts for hydrogenation that favor addition from a particular face of a double bond researchgate.netnih.govacs.orgrsc.orgrsc.org. The choice of catalyst, solvent, and reaction conditions, as well as the presence of other functional groups on the steroid backbone, can significantly influence the stereochemical outcome of reduction reactions nih.govacs.org.
Optimization Strategies for Yield and Purity in this compound Production
Optimization in organic synthesis aims to maximize the yield and purity of the desired product while minimizing side reactions and the formation of impurities beilstein-journals.orgsigmaaldrich.comnih.govchemrxiv.orgnih.gov. For a multi-step synthesis like that of this compound, optimization is typically an iterative process involving the refinement of conditions for each individual step.
Key parameters that are commonly optimized include:
Reactant stoichiometry: Adjusting the molar ratios of reactants to ensure complete consumption of the limiting reagent and minimize excess of more expensive or difficult-to-remove components.
Solvent selection: Choosing a solvent that provides adequate solubility for reactants and reagents, facilitates the reaction, and allows for efficient isolation of the product.
Temperature: Controlling the reaction temperature to achieve a balance between reaction rate and selectivity.
Reaction time: Determining the optimal reaction time to maximize product formation while minimizing degradation or the formation of byproducts.
Catalyst loading: Optimizing the amount of catalyst used to achieve a satisfactory reaction rate without incurring excessive cost or difficulty in removal.
Order of addition: In some cases, the order in which reactants are combined can impact yield and purity.
Work-up and purification procedures: Developing efficient extraction, crystallization, chromatography, or distillation methods to isolate and purify the final product.
While specific data on the optimization of each step in the reported this compound synthesis is not extensively detailed in the available literature, the successful execution of such a multi-step route to obtain a defined product implies that these optimization principles were applied. Modern techniques, including high-throughput experimentation and machine learning algorithms, are increasingly being used to explore reaction parameter space more efficiently for optimization purposes beilstein-journals.orgnih.govchemrxiv.org.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is undertaken to explore the structure-activity relationship and potentially identify compounds with improved pharmacological properties. This involves modifying the core this compound structure by introducing different substituents or incorporating heteroatoms.
Design Principles for Structural Modification
The design of this compound analogs is guided by principles aimed at modulating physicochemical properties, metabolic stability, and interactions with biological targets. Common strategies for structural modification include:
Substitution on the aromatic A ring: Introducing electron-donating or electron-withdrawing groups can affect the electronic properties of the molecule and its interaction with receptors.
Modifications to the D ring and the C-17 substituent: Alterations to the size, polarity, or hydrogen bonding capacity of the substituent at C-17 can influence binding affinity and metabolic fate.
Modification of the nitrogen in the C ring: Changing the substitution on the nitrogen or altering its oxidation state can impact basicity and potential interactions.
Skeletal modifications: Introducing or removing atoms from the steroid core, including the incorporation of heteroatoms, can lead to significant changes in the molecule's three-dimensional structure and properties.
These design principles are often applied in conjunction with computational modeling and biological evaluation to guide the synthetic efforts towards promising candidates.
Synthesis of Heteroatom-Containing Steroidal this compound Analogs
The incorporation of heteroatoms into the steroid framework is a significant area of research in medicinal chemistry, leading to compounds with altered biological profiles iiab.menih.gov. In the context of this compound, which already contains a nitrogen heteroatom in the C ring, further heteroatom incorporation can involve replacing carbon atoms with heteroatoms or introducing heteroatom-containing substituents.
The synthesis of the 8-aza-analogue of estrone, mentioned as bearing similarity to the Torgov-Smith sequence used for this compound, serves as a direct example of incorporating a nitrogen atom into the steroid skeleton tacir.probeilstein-journals.org. In this case, the nitrogen is introduced as part of the phenethylamine starting material, which is then cyclized to form the aza-containing C ring tacir.probeilstein-journals.org.
General approaches for synthesizing heteroatom-containing steroids, applicable to this compound analogs, can involve:
Ring expansion or contraction reactions: Modifying the size of the steroid rings to accommodate a heteroatom.
Insertion of heteroatoms into existing rings: Replacing a carbon atom within the steroid core with a heteroatom like oxygen, sulfur, or nitrogen through various synthetic transformations.
Synthesis of modified starting materials: Utilizing building blocks that already contain the desired heteroatom and incorporating them into the steroid structure during the synthesis.
The specific synthetic routes to heteroatom-containing this compound analogs would depend on the position and nature of the heteroatom being introduced, often requiring the development of new synthetic methodologies or adaptation of existing ones.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10018368 |
| 8-Azaestrone | 131634 |
Data Tables
While detailed yield and purity data for specific steps of this compound synthesis were not available in the search results, a conceptual representation of a synthetic sequence analogous to the Torgov-Smith approach can be illustrated.
Table 1: Conceptual Synthesis Steps Analogous to Torgov-Smith for this compound Precursor
| Step No. | Reactants | Reagent/Conditions | Intermediate Product |
| 1 | Phenethylamine derivative, Acryloyl chloride | Acylation conditions | Amide |
| 2 | Amide, Dimethylamine | Michael addition | Aminoadduct |
| 3 | Aminoadduct | Bischler-Napieralski cyclo-dehydration | Dihydroisoquinoline |
| 4 | Dihydroisoquinoline, 2-Methylcyclopentane-1,3-dione | Pyridine | Tetracyclic Intermediate (20) |
| 5 | Tetracyclic Intermediate (20) | Catalytic Reduction | Reduced Tetracycle |
Note: This table represents a conceptual sequence based on the described analogy and does not provide specific reaction conditions or yields.
Further detailed research findings on specific reaction conditions, yields, and purity for each step of this compound synthesis would require access to more in-depth chemical literature.
Molecular and Cellular Mechanisms of Estrazinol Action
Estrogen Receptor Binding and Activation Profiling
Information regarding the binding affinity and activation profile of Estrazinol for estrogen receptors is not available in scientific literature. For a compound to interact with the estrogen receptor, it would typically need to fit into the ligand-binding pocket of the receptor, inducing a conformational change that initiates downstream signaling. The specific chemical structure of a ligand dictates its binding affinity (how tightly it binds) and its efficacy (the degree to which it activates the receptor).
Without experimental data, the agonist or antagonist activity of "this compound" cannot be determined. An agonist would be a compound that binds to the estrogen receptor and activates it, mimicking the effects of endogenous estrogens like estradiol (B170435). An antagonist would bind to the receptor but block its activation. Functional receptor modulation refers to the ability of a ligand to produce a range of receptor responses, from full agonism to full antagonism.
The estrogen receptor has two main subtypes, ERα and ERβ, which are encoded by different genes and have distinct tissue distributions and physiological roles. nih.gov Many ligands exhibit differential binding affinities for these two subtypes. For example, some natural phytoestrogens bind preferentially to ERβ. researchgate.net A comparative analysis for "this compound" would require experimental binding assays to determine its relative affinity for ERα and ERβ.
Interactive Table: Hypothetical Comparative Binding Affinity of this compound (Note: The following data is purely illustrative and not based on real experimental findings.)
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Selectivity (ERβ/ERα) |
| This compound | Data not available | Data not available | Data not available |
| Estradiol | 0.1 | 0.1 | 1 |
| Genistein | 50 | 5 | 0.1 |
Intracellular Signaling Cascades Initiated by this compound
The classical mechanism of estrogen receptor action is through genomic pathways. nih.gov Upon ligand binding, the receptor translocates to the nucleus, binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, and recruits co-regulatory proteins to modulate gene transcription. nih.gov The specific set of genes regulated by an estrogenic compound determines its physiological effects. The transcriptional regulatory profile of "this compound" is unknown.
In addition to genomic pathways, estrogen receptors can also mediate rapid, non-genomic signaling events. nih.gov These actions are initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm. nih.gov Activation of these receptors can lead to the rapid activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways, which in turn can influence cellular processes like proliferation and survival. nih.gov Whether "this compound" could initiate such rapid cellular responses is undetermined.
Information on the chemical compound “this compound” is not available in the searched resources.
Despite a comprehensive search of scientific literature and chemical databases, no information was found on a compound specifically named "this compound." The search results did not yield any data regarding its molecular and cellular mechanisms, crosstalk with other steroid hormone receptors, or the molecular determinants of its estrogenic profile.
It is possible that "this compound" may be a hypothetical compound, a proprietary research chemical not disclosed in public literature, a rare or obsolete name for another compound, or a misspelling of a different chemical entity. Without any available scientific data, it is not possible to provide an article on the specified topics related to "this compound."
Biological Characterization and Structure Activity Relationship Sar Studies of Estrazinol
In Vitro Assessment of Estrazinol's Biological Activity
In vitro studies provide controlled environments to investigate the direct interactions of a compound with biological targets, such as estrogen receptors, and to assess its effects on cellular processes.
Cell-Based Assays for Estrogenicity
Cell-based assays are widely used to determine if a compound exhibits estrogenic activity. These assays often utilize cell lines that are responsive to estrogens. The response measured can vary, including changes in cell proliferation, gene expression, or the activation of signaling pathways mediated by estrogen receptors. jcancer.orgscirp.orgmetu.edu.tr While such assays would be fundamental in characterizing this compound, specific results from cell-based estrogenicity assays for this compound were not found in the provided information.
Reporter Gene Assays for Estrogen Receptor Transactivation
Reporter gene assays are powerful tools for quantifying the functional activity of compounds on estrogen receptors (ERs), specifically their ability to induce the transcription of genes regulated by estrogen response elements (EREs). bmbreports.orgnih.govsignosisinc.com These assays typically involve cells transfected with a construct containing an ERE linked to a reporter gene, such as luciferase. bmbreports.orgsignosisinc.com Upon binding of an estrogenic compound to the ER, the activated receptor complex can bind to the ERE, leading to the expression of the reporter gene, which can then be measured. bmbreports.orgsignosisinc.com Both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) can be studied using these methods. indigobiosciences.comcaymanchem.com Although these assays are standard for evaluating estrogen receptor activation, specific data on this compound's activity in reporter gene assays was not available in the provided search results.
Cellular Proliferation and Differentiation Studies in Estrogen-Responsive Cell Lines
Estrogens are known to influence cellular proliferation and differentiation in various tissues, particularly in reproductive tissues and certain cancer cells. jcancer.orgmetu.edu.trnih.govnih.gov Estrogen-responsive cell lines, such as certain breast and endometrial cancer cell lines, are commonly used to study these effects. jcancer.orgscirp.orgmetu.edu.tr Estrogen treatment can lead to increased proliferation in ER-positive cell lines. jcancer.orgscirp.org Studies involving this compound would likely investigate its impact on the growth and differentiation of such cell lines to understand its mitogenic or differentiative potential. However, specific findings regarding this compound's effects on cellular proliferation and differentiation were not found in the provided information.
Pre-clinical Evaluation of this compound's Estrogenic Effects
Organ-Specific Estrogenic Responses in Animal Models
Estrogens exert diverse effects on various organs and tissues, including reproductive tissues (such as the uterus and mammary glands), bone, and the brain. nih.govmdpi.com Animal models, such as rodents and non-human primates, are used to study these organ-specific responses to estrogenic compounds. eupati.eudovepress.com For instance, studies might evaluate the uterotrophic effect (increase in uterine weight) as a classic indicator of estrogenic activity, assess effects on bone mineral density, or investigate neuroprotective effects. nih.gov While animal models are routinely used for evaluating estrogenic compounds, specific data on this compound's organ-specific effects in animal models was not available in the provided search results.
Comprehensive Structure-Activity Relationship (SAR) of this compound Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity gardp.orgwikipedia.org. By modifying the chemical structure, researchers can aim to enhance desired biological effects, improve selectivity, or reduce toxicity gardp.org. For estrogenic compounds like this compound, SAR analysis focuses on identifying the structural features crucial for binding to estrogen receptors and eliciting a biological response.
Elucidation of Pharmacophoric Requirements for Estrogenic Activity
The interaction of steroidal estrogens with estrogen receptors is essential for their biological activity, leading to the enhancement of target gene transcription researchgate.net. This interaction involves specific amino acid residues within the ER binding site researchgate.net. Key interactions for steroidal estrogens include the interaction of the hydroxyl group at position 17β of the steroid core with His-524 (helix H11) and the interaction of the phenolic hydroxyl group at position 3 with Arg-353 (helix H3) and Glu-394 (helix H6), often with the involvement of a water molecule researchgate.net. The presence of a phenolic group in a hydrophobic molecule of similar size to 17β-estradiol is generally considered crucial for efficient association with the ER researchgate.net.
Investigation of Steric and Electronic Influences on Biological Response
The biological response of steroid estrogens is influenced by both steric and electronic factors arising from their chemical structure. Substituents on the steroid scaffold can significantly modulate the interaction with estrogen receptors and downstream signaling. For instance, modifications at the 11β position of estradiol (B170435) derivatives have been extensively explored researchgate.net. Long hydrophobic chains at this position can exert antagonist activity by interacting with a pocket near helix H3, distinct from the ligand-binding site, thereby limiting the flexibility of H3 and coactivator recruitment researchgate.net. The nature and stereochemistry of substituents, even short ones, can exert significant electronic effects that modulate the acidity of the 3-phenolic hydroxyl group, influencing both affinity and ER-dependent transcriptional activity researchgate.net.
SAR studies on diverse ER ligands, including steroids, have identified structural features associated with ER binding activity louisville.edu. While an aromatic ring is considered an important structural alert for estrogenicity, not all aromatic compounds are estrogenic, and the affinity can vary widely depending on other structural features louisville.edu. Alkylation of the aromatic A ring typically impairs binding, whereas modifications on rings C or D may be tolerated uomustansiriyah.edu.iq. Ethinyl substitutions at the C17 position can increase oral potency by inhibiting hepatic metabolism uomustansiriyah.edu.iq.
Divergent Biological Activities from Steroid Structural Modification (e.g., anti-bacterial, anti-fungal, anti-proliferative activities of related steroid hybrids)
Structural modification of the steroid scaffold can lead to compounds with a wide range of biological activities beyond estrogenic effects mdpi.comnih.govresearchgate.netresearchgate.net. The inherent hydrophobic steroid core can enhance interaction with cell membranes, contributing to diverse biological activities mdpi.com.
Steroidal oximes, for example, have been associated with antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities mdpi.com. The introduction of a heteroatom or the substitution of carbon atoms in the steroid scaffold can significantly impact biological activity mdpi.com. Aza-homosteroids, with unusual structures, have shown antiparasitic, antifungal, and anticancer properties mdpi.com.
Hybrid molecules incorporating the estrone (B1671321) scaffold linked to various heterocyclic units have demonstrated promising biological activities, including antibacterial, antimycobacterial, antifungal, and antiproliferative effects nih.gov. Specifically, hybrid pyridinium (B92312) or benzylsulfanylpyridinium salts containing estrone have exhibited significant activity against bacteria, fungi, and cancer cells nih.gov. Conversely, related compounds that were not in salt form showed inactivity nih.gov.
Marine and terrestrial steroids with minor modifications to the tetracyclic scaffold, such as variations in unsaturation and substituent patterns (e.g., hydroxylation and methylation), have shown antibacterial properties and cytotoxicity against cancer cell lines nih.gov. Steroids bearing an oxirane ring have also demonstrated strong anti-inflammatory, antineoplastic, antiproliferative, antifungal, and antibacterial activities researchgate.netnih.gov.
Future Directions and Unexplored Avenues in Estrazinol Research
Advanced Computational Modeling and Rational Design of Estrazinol Analogs
Computational approaches offer powerful tools for investigating the potential interactions of this compound and designing novel analogs with tailored properties. The application of advanced computational modeling can provide insights into ligand-receptor interactions and guide the synthesis of new compounds.
In Silico Approaches for Ligand-Receptor Docking and Dynamics
Applying in silico techniques such as molecular docking and molecular dynamics simulations can illuminate the potential binding modes and affinities of this compound with steroid receptors, particularly estrogen receptors. Molecular docking studies predict the preferred orientation of a ligand within a receptor's binding site, providing a static view of the interaction mdpi.com. Molecular dynamics simulations, on the other hand, offer a dynamic perspective, simulating the movement of the ligand-receptor complex over time to assess stability and conformational changes upon binding mdpi.combiointerfaceresearch.comnih.gov. While studies have explored these methods for other steroid receptors and estrogen receptor ligands biointerfaceresearch.comnih.govacs.orgtbzmed.ac.irnih.gov, applying them specifically to this compound could reveal how its unique structural features influence its interaction with estrogen receptors compared to endogenous estrogens or other synthetic analogs. This could involve analyzing hydrogen bonding, hydrophobic interactions, and the influence of the 8-aza and 3-methoxy substituents on binding stability and receptor conformation.
Virtual Screening for Novel this compound-like Scaffolds
Virtual screening, a computational technique used to search large databases of chemical compounds, can be employed to identify novel molecules that share structural or pharmacological similarities with this compound. Ligand-based virtual screening can use the 3D structure or pharmacophore features of this compound as a query to find similar compounds nih.gov. Structure-based virtual screening can dock libraries of compounds into the binding site of estrogen receptors to identify potential binders, prioritizing those with favorable predicted interactions akin to or improved upon this compound. This approach could uncover novel scaffolds with potential estrogenic or anti-estrogenic activity, providing starting points for synthetic chemistry efforts. The goal would be to identify compounds that retain desirable interaction profiles while potentially offering improved pharmacokinetic properties or selective receptor modulation.
Integration of Omics Technologies in this compound Research
The integration of high-throughput 'omics' technologies can provide a comprehensive understanding of the cellular and molecular effects mediated by this compound, even if its direct therapeutic application was not pursued. These technologies can reveal broader biological impacts and metabolic fates.
Transcriptomic and Proteomic Analysis of this compound-Mediated Effects
Transcriptomics and proteomics can be used to investigate the global changes in gene and protein expression in response to this compound exposure in relevant cell lines or model systems. Transcriptomic analysis (e.g., RNA sequencing) can identify which genes are upregulated or downregulated, providing insights into the biological pathways influenced by this compound mdpi.comfrontiersin.orgelifesciences.orgnih.gov. Proteomic analysis (e.g., mass spectrometry-based proteomics) can quantify protein levels and modifications, offering a complementary view of the functional state of the cells mdpi.comfrontiersin.orgelifesciences.orgnih.gov. Integrating these datasets can help to correlate changes in mRNA levels with corresponding protein abundance, although disconnects between transcriptomic and proteomic changes are known to occur elifesciences.orgnih.gov. Such integrated analysis could reveal specific cellular processes, signaling pathways, or molecular networks affected by this compound, potentially highlighting unique mechanisms of action related to its distinct structure.
Metabolomic Profiling of this compound Biotransformation
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. Applying metabolomic profiling to study this compound could help to understand its biotransformation pathways and the resulting metabolic profile. This could involve analyzing biological samples (e.g., liver microsomes, cell cultures, or potentially in vivo samples from research models, if applicable and ethically permissible) to identify this compound metabolites. Understanding how this compound is metabolized is crucial for assessing its stability, potential interactions, and the nature of its active or inactive breakdown products. Advanced mass spectrometry techniques coupled with chromatographic separation are central to these studies. Metabolomic profiling can also reveal changes in endogenous metabolite levels induced by this compound, providing further insights into its biological effects at a functional level.
This compound's Contribution to Fundamental Steroid Hormone Biology and Synthetic Chemistry
Beyond its specific pharmacological potential, research on this compound can contribute to fundamental knowledge in steroid hormone biology and advance synthetic chemistry methodologies.
This compound's atypical structure, particularly the presence of a nitrogen atom in the B ring (8-aza) and the methoxy (B1213986) group at position 3, makes it a valuable probe for studying the structural requirements for steroid hormone receptor binding and activation. Comparative studies with endogenous estrogens and other synthetic steroids can help to delineate the roles of specific functional groups and structural motifs in receptor interaction, downstream signaling, and biological response. This contributes to a deeper understanding of the complex interplay between steroid structure and biological function frontiersin.org.
From a synthetic chemistry perspective, the synthesis of this compound and its potential analogs presents interesting challenges and opportunities. Developing efficient and selective synthetic routes to incorporate the 8-aza and other modifications can drive innovation in synthetic methodologies for complex steroid scaffolds numberanalytics.comnih.govresearchgate.netsolubilityofthings.com. Future research could focus on developing greener synthetic approaches solubilityofthings.com, exploring novel catalytic reactions numberanalytics.com, or utilizing flow chemistry techniques for the synthesis of this compound and related compounds. The challenges in controlling stereochemistry and regioselectivity during the synthesis of modified steroids are significant numberanalytics.com, and research on this compound could lead to the development of new strategies to overcome these hurdles. Furthermore, the synthesis of isotopically labeled this compound could be valuable for metabolic studies using advanced analytical techniques like mass spectrometry.
Elucidating Novel Aspects of Estrogen Receptor Function
Estrogen receptor (ER) signaling is a complex process involving multiple receptor subtypes and diverse mechanisms of action. Beyond the classical nuclear estrogen receptors, ERα and ERβ, the G protein-coupled estrogen receptor (GPER), also known as GPR30, has been identified as a key player in mediating rapid, non-genomic estrogenic responses frontiersin.orgbmbreports.orgfrontiersin.orgmdpi.comnih.gov. The intricate interplay between ERα, ERβ, and GPER significantly influences the final cellular and physiological outcomes of estrogen signaling psu.edu.
Future research on compounds like this compound could potentially contribute to a deeper understanding of several novel aspects of ER function:
Differential Binding and Activation Profiles: Investigating the precise binding affinities and activation profiles of this compound for ERα, ERβ, and GPER could provide insights into subtype-specific interactions. While this compound is known to exhibit estrogenic activity by interacting with ERs ontosight.ai, detailed comparative data on its affinity and efficacy across all three main receptor types are crucial. Such studies could involve in vitro binding assays and functional assays measuring downstream signaling events.
Genomic vs. Non-Genomic Signaling: Estrogen receptors mediate both genomic effects through direct DNA binding or tethering to other transcription factors, and rapid non-genomic signaling initiated at the cell membrane bmbreports.orgmdpi.comfrontiersin.org. Research could explore whether this compound preferentially activates one pathway over the other, or if its activity profile differs from endogenous estrogens or other synthetic ligands. Studies involving membrane-impermeable forms of the compound or using cells expressing only membrane-bound receptors could help dissect these pathways.
Non-Canonical Signaling Mechanisms: Emerging research highlights non-estrogen responsive element (ERE)-dependent transcriptional mechanisms involving interactions between ERs and other transcription factors like Sp1 and C/EBPbeta nih.gov. Investigating if this compound influences gene expression through such non-canonical pathways could reveal novel mechanisms of action. Techniques like chromatin immunoprecipitation (ChIP) could be employed to study the recruitment of ERs and cofactors to gene promoters in the presence of this compound.
ER Heterodimerization and Coregulator Recruitment: ERα and ERβ can form heterodimers, and their activity is modulated by a diverse set of coregulatory proteins psu.edufrontiersin.org. Studies could investigate how this compound influences ERα/ERβ heterodimerization and the recruitment of specific coactivators or corepressors, which could explain differential tissue-specific responses.
While the provided search results indicate this compound's general interaction with estrogen receptors ontosight.ai, specific detailed research findings on how this compound itself has been used to elucidate novel aspects of ER function were not prominently featured. Future studies focusing on the detailed molecular interactions and downstream signaling pathways activated by this compound could fill this gap and potentially uncover unique aspects of its pharmacological profile.
Innovations in Stereoselective Synthesis of Complex Polycyclic Systems
The synthesis of complex polycyclic systems, such as the steroidal framework of this compound, presents significant challenges, particularly in achieving high stereoselectivity nih.gov. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which is critical for the biological activity and safety of pharmaceutical compounds msu.edu. This compound, with its specific stereochemistry, serves as a relevant target for the development and application of advanced synthetic methodologies.
Innovations in stereoselective synthesis applicable to compounds like this compound include:
Catalytic Asymmetric Synthesis: The development of chiral catalysts for reactions like asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation allows for the introduction of stereocenters with high enantioselectivity msu.educhemistrydocs.com. Palladium-catalyzed dearomatizative cyclization, for instance, has been explored for the enantioselective synthesis of steroid cores nih.gov. Applying or developing similar catalytic systems tailored for the specific ring system and functional groups present in this compound could lead to more efficient and stereocontrolled synthetic routes.
Ring-Closing Metathesis (RCM) and Cyclization Strategies: RCM and Heck cyclizations are powerful methods for constructing complex polycyclic systems, including steroid-like structures nih.govacs.org. Research into developing new catalysts or reaction conditions for RCM and other cyclization reactions could enable the efficient and stereoselective formation of the characteristic ring system of this compound.
Diels-Alder Reactions: The Diels-Alder reaction is a versatile tool for constructing cyclohexene (B86901) rings, a key component of the steroid skeleton thieme-connect.com. Utilizing intramolecular or asymmetric variants of the Diels-Alder reaction could provide stereocontrolled access to the core structure of this compound. Double Diels-Alder sequences have shown promise for the rapid assembly of complex polycyclic systems thieme-connect.com.
Tandem and Cascade Reactions: Designing synthetic sequences that involve multiple reactions occurring in a single pot (tandem or cascade reactions) can improve efficiency and potentially enhance stereocontrol by minimizing intermediate handling nih.gov. Exploring tandem Michael/aldol reactions or similar cascades could offer novel approaches to assemble the polycyclic framework of this compound with defined stereochemistry.
Stereoselective Functionalization: Beyond ring construction, stereoselective methods for introducing or modifying functional groups, such as asymmetric additions to carbonyls or stereoselective alkylations, are essential for completing the synthesis of complex steroids msu.educhemistrydocs.com.
While general methods for stereoselective synthesis of complex polycyclic systems and steroids are well-established nih.govnih.govacs.orgthieme-connect.com, specific details regarding innovative stereoselective approaches developed specifically for the synthesis of this compound were not found in the provided search results. Future research could focus on designing and optimizing synthetic routes that employ these advanced stereoselective techniques to access this compound and its analogs with high efficiency and stereochemical purity.
Q & A
Q. What are the established methodologies for synthesizing Estrazinol, and how can researchers validate its purity?
this compound (CAS 5941-36-6) synthesis typically involves multi-step organic reactions, such as esterification or alkylation, as outlined in pharmaceutical synthesis protocols. To validate purity, researchers should employ:
- Chromatographic techniques : HPLC or GC-MS to confirm molecular identity and quantify impurities .
- Spectroscopic analysis : NMR and IR spectroscopy to verify structural integrity.
- Melting point determination : Compare observed values with literature data (e.g., this compound hydrochloride, CAS 15179-97-2) .
- Documentation : Adhere to standardized experimental reporting guidelines, including reagent quantities, reaction conditions, and yield calculations .
Q. What are the primary pharmacological mechanisms of this compound, and how can they be experimentally confirmed?
this compound’s mechanism of action (e.g., receptor binding or enzymatic modulation) should be tested via:
- In vitro assays : Competitive binding studies using radiolabeled ligands or enzyme inhibition assays.
- Dose-response curves : Quantify EC₅₀/IC₅₀ values to establish potency.
- Control experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay specificity .
Advanced Research Questions
Q. How can researchers design a robust dose-response study to evaluate this compound’s efficacy while minimizing confounding variables?
- Independent variables : this compound concentration (e.g., 0.1–100 µM), exposure time.
- Dependent variables : Biomarker levels (e.g., enzyme activity) or cellular responses (e.g., proliferation/apoptosis).
- Controls : Vehicle controls, baseline measurements, and blinding to reduce bias.
- Statistical power : Use power analysis to determine sample size (e.g., α=0.05, β=0.2) .
- Data validation : Replicate experiments across multiple batches/labs to confirm reproducibility .
Q. What statistical approaches are appropriate for analyzing contradictory data in this compound toxicity studies?
- Meta-analysis : Aggregate data from independent studies to identify trends, using tools like RevMan or R.
- Sensitivity analysis : Test if outliers or methodological differences (e.g., cell lines, dosage) explain discrepancies .
- Bayesian methods : Assess probability of toxicity hypotheses given prior data .
- Error quantification : Report confidence intervals and standard deviations to highlight variability .
Q. How can researchers ethically address data gaps in this compound’s long-term pharmacokinetic profile?
- Preclinical models : Use longitudinal studies in animal models, adhering to 3R principles (Replacement, Reduction, Refinement) .
- Informed consent : For human trials, disclose uncertainties in consent forms and establish data safety monitoring boards .
- Transparency : Publish negative or inconclusive results to avoid publication bias .
Methodological Frameworks
What criteria should guide the formulation of a research question on this compound’s interaction with cytochrome P450 enzymes?
Apply the FINER framework :
- Feasible : Ensure access to liver microsomes or recombinant CYP isoforms.
- Novel : Compare this compound’s effects with structurally analogous compounds.
- Ethical : Use in vitro systems before progressing to animal/human trials .
- Relevant : Link findings to drug-drug interaction risks in clinical settings .
Q. How can systematic reviews improve the reliability of this compound’s therapeutic index calculations?
- Search strategy : Use PubMed, EMBASE, and Cochrane Library with MeSH terms like “this compound/pharmacokinetics” and “therapeutic index” .
- Inclusion criteria : Prioritize peer-reviewed studies with raw data on efficacy/toxicity.
- Quality assessment : Apply GRADE criteria to evaluate evidence strength .
Data Integrity and Compliance
Q. What protocols ensure data integrity in this compound stability studies under varying pH conditions?
- Standard operating procedures (SOPs) : Document pH adjustment methods (e.g., buffer systems) and storage conditions.
- Blinded analysis : Use third-party labs for HPLC quantification to prevent observer bias .
- Audit trails : Maintain electronic lab notebooks with timestamps and raw data backups .
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s solubility?
- Method validation : Cross-check computational models (e.g., COSMO-RS) with experimental measurements (e.g., shake-flask method).
- Error analysis : Quantify deviations using root-mean-square error (RMSE) .
- Iterative refinement : Adjust model parameters (e.g., force fields) based on empirical data .
Ethical and Reporting Standards
Q. What ethical considerations are critical when designing a Phase I clinical trial for this compound?
Q. How can researchers avoid jargon while maintaining precision in this compound-related publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
